molecular formula C19H15ClO5 B12027873 8-((5-(4-Chlorophenyl)-2-furyl)methylene)-6,10-dioxaspiro(4.5)decane-7,9-dione

8-((5-(4-Chlorophenyl)-2-furyl)methylene)-6,10-dioxaspiro(4.5)decane-7,9-dione

Katalognummer: B12027873
Molekulargewicht: 358.8 g/mol
InChI-Schlüssel: HEURULFBTWOCSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-((5-(4-Chlorophenyl)-2-furyl)methylene)-6,10-dioxaspiro(45)decane-7,9-dione is a complex organic compound that features a spirocyclic structure

Vorbereitungsmethoden

The synthesis of 8-((5-(4-Chlorophenyl)-2-furyl)methylene)-6,10-dioxaspiro(4.5)decane-7,9-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with a spirocyclic diketone under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

8-((5-(4-Chlorophenyl)-2-furyl)methylene)-6,10-dioxaspiro(4.5)decane-7,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

8-((5-(4-Chlorophenyl)-2-furyl)methylene)-6,10-dioxaspiro(4.5)decane-7,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 8-((5-(4-Chlorophenyl)-2-furyl)methylene)-6,10-dioxaspiro(4.5)decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

8-((5-(4-Chlorophenyl)-2-furyl)methylene)-6,10-dioxaspiro(4.5)decane-7,9-dione can be compared with other similar compounds, such as:

    Spirocyclic diketones: These compounds share a similar spirocyclic structure but may have different substituents and chemical properties.

    Chlorophenyl derivatives:

    Furyl derivatives: Compounds containing a furyl group have similar aromatic properties and can undergo similar chemical reactions. The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C19H15ClO5

Molekulargewicht

358.8 g/mol

IUPAC-Name

8-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C19H15ClO5/c20-13-5-3-12(4-6-13)16-8-7-14(23-16)11-15-17(21)24-19(25-18(15)22)9-1-2-10-19/h3-8,11H,1-2,9-10H2

InChI-Schlüssel

HEURULFBTWOCSY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)OC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.